The Discovery and History of (+)-JQ1: A Technical Guide to the Seminal BET Inhibitor
The Discovery and History of (+)-JQ1: A Technical Guide to the Seminal BET Inhibitor
An in-depth exploration of the discovery, mechanism of action, and foundational experimental protocols for the pioneering bromodomain and extra-terminal domain (BET) inhibitor, (+)-JQ1.
Introduction
(+)-JQ1, a thieno-triazolo-1,4-diazepine, emerged in 2010 as a potent and selective small-molecule inhibitor of the BET family of bromodomain proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] Its discovery by Dr. James Bradner's laboratory at the Dana-Farber Cancer Institute and Harvard Medical School marked a pivotal moment in epigenetic research, providing a powerful chemical probe to investigate the role of BET proteins in health and disease.[3][4] This technical guide provides a comprehensive overview of the discovery, history, and core experimental methodologies associated with (+)-JQ1, tailored for researchers, scientists, and drug development professionals.
History and Discovery
The development of (+)-JQ1 was a landmark achievement in the field of chemical biology, notable not only for its scientific impact but also for its pioneering "open-source" approach to dissemination.[3][4] The chemical scaffold of JQ1 was inspired by a patent from Mitsubishi Tanabe Pharma for similar BET inhibitors.[2] The Bradner lab then synthesized and characterized JQ1, naming it after the chemist Jun Qi.[2]
A high-yielding, seven-step synthetic route was initially established to produce racemic JQ1, with subsequent methods developed for the synthesis of the individual enantiomers, (+)-JQ1 and (-)-JQ1.[1] The discovery, published in Nature in 2010, demonstrated that the (+)-enantiomer is the active form, binding with high affinity to the acetyl-lysine binding pockets of BET bromodomains, while the (-)-enantiomer is largely inactive.[1] In a move that accelerated research globally, the Bradner lab made the molecule and its chemical recipe widely available to the academic community, fostering a collaborative approach to understanding BET biology.[3][4]
Quantitative Binding and Cellular Potency
The interaction of (+)-JQ1 with BET bromodomains has been extensively characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data.
| Target Bromodomain | Dissociation Constant (Kd) in nM (Isothermal Titration Calorimetry) |
| BRD2 (BD1) | 128 |
| BRD3 (BD1) | 59.5 |
| BRD3 (BD2) | 82 |
| BRD4 (BD1) | ~50 |
| BRD4 (BD2) | ~90 |
| BRDT (BD1) | 190 |
Table 1: Binding Affinities of (+)-JQ1 to BET Bromodomains. This table presents the dissociation constants (Kd) of (+)-JQ1 for the individual bromodomains of the BET family members, as determined by Isothermal Titration Calorimetry (ITC).[1][5]
| Target Bromodomain | IC50 in nM (AlphaScreen) |
| BRD2 (BD1) | 17.7 |
| BRD4 (BD1) | 77 |
| BRD4 (BD2) | 33 |
| CREBBP | >10,000 |
Table 2: Inhibitory Potency of (+)-JQ1 against BET Bromodomains. This table shows the half-maximal inhibitory concentration (IC50) values of (+)-JQ1 determined by an AlphaScreen assay, which measures the displacement of an acetylated histone peptide.[1] The high IC50 for the non-BET bromodomain CREBBP highlights the selectivity of JQ1.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Adenocarcinoma | >10 |
| H460 | Large Cell Lung Carcinoma | >10 |
| H1975 | Lung Adenocarcinoma | 1.12 |
| HCC827 | Lung Adenocarcinoma | 0.98 |
| NCI-H1650 | Lung Adenocarcinoma | 1.34 |
| NCI-H2122 | Lung Adenocarcinoma | 0.39 |
| NCI-H2291 | Lung Adenocarcinoma | 0.77 |
| RPMI-8226 | Multiple Myeloma | <5 |
| MM.1S | Multiple Myeloma | Not specified, but sensitive |
| KMS-34 | Multiple Myeloma | 0.068 |
| LR5 | Multiple Myeloma | 0.098 |
| NMC 11060 | NUT Midline Carcinoma | 0.004 |
Table 3: Cellular IC50 Values of (+)-JQ1 in Various Cancer Cell Lines. This table provides a selection of reported IC50 values for (+)-JQ1 in different cancer cell lines, demonstrating its varied anti-proliferative activity.[1][6]
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of (+)-JQ1 binding to a BET bromodomain, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Purified recombinant BET bromodomain protein (e.g., BRD4(1)) in ITC buffer.
-
(+)-JQ1 dissolved in ITC buffer.
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.
-
Isothermal Titration Calorimeter (e.g., MicroCal ITC200).
Protocol:
-
Prepare the BET bromodomain solution to a final concentration of 20-50 µM in ITC buffer.
-
Prepare the (+)-JQ1 solution to a final concentration of 200-500 µM in the same ITC buffer. Degas both solutions.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the (+)-JQ1 solution into the injection syringe.
-
Set the experimental parameters: typically, a stirring speed of 750 rpm, a reference power of 10 µcal/sec, and an initial delay of 60 seconds.
-
Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL with a spacing of 150 seconds between injections.
-
Perform a control titration by injecting (+)-JQ1 into the buffer alone to determine the heat of dilution.
-
Analyze the data by subtracting the heat of dilution from the binding data and fitting the resulting isotherm to a one-site binding model to determine Kd, ΔH, and n.
AlphaScreen Assay
Objective: To measure the ability of (+)-JQ1 to inhibit the interaction between a BET bromodomain and an acetylated histone peptide in a high-throughput format.
Materials:
-
His-tagged recombinant BET bromodomain (e.g., BRD4(1)).
-
Biotinylated tetra-acetylated histone H4 peptide (H4K5ac/K8ac/K12ac/K16ac).
-
Streptavidin-coated Donor beads (PerkinElmer).
-
Nickel Chelate Acceptor beads (PerkinElmer).
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.
-
(+)-JQ1 serially diluted in DMSO.
-
384-well microplates.
Protocol:
-
Prepare a solution of the His-tagged BET bromodomain and the biotinylated histone peptide in assay buffer.
-
Add the compound dilutions to the wells of the 384-well plate.
-
Add the protein-peptide mixture to the wells.
-
Incubate for 15 minutes at room temperature.
-
Prepare a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in assay buffer.
-
Add the bead suspension to the wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for c-Myc Downregulation
Objective: To qualitatively and quantitatively assess the downregulation of c-Myc protein expression in cancer cells following treatment with (+)-JQ1.
Materials:
-
Cancer cell line (e.g., MM.1S multiple myeloma cells).
-
Complete cell culture medium.
-
(+)-JQ1 dissolved in DMSO.
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary antibodies: rabbit anti-c-Myc, mouse anti-GAPDH (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Protocol:
-
Seed MM.1S cells at a density of 1 x 10^6 cells/mL and treat with various concentrations of (+)-JQ1 (e.g., 0, 100, 250, 500 nM) for a specified time (e.g., 6, 12, 24 hours).
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellets in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-c-Myc antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify band intensities using densitometry software.
Annexin V Apoptosis Assay
Objective: To quantify the induction of apoptosis in leukemia cells treated with (+)-JQ1 by flow cytometry.
Materials:
-
Leukemia cell line (e.g., a human acute myeloid leukemia cell line).
-
Complete cell culture medium.
-
(+)-JQ1 dissolved in DMSO.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Protocol:
-
Seed leukemia cells and treat with (+)-JQ1 at various concentrations for 48 hours. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Gating Strategy:
-
First, gate on the main cell population in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
From this population, create a quadrant plot of Annexin V-FITC fluorescence (x-axis) vs. PI fluorescence (y-axis).
-
The four quadrants represent:
-
Lower-left (Annexin V-/PI-): Live cells.
-
Lower-right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-left (Annexin V-/PI+): Necrotic cells.
-
-
-
Quantify the percentage of cells in each quadrant.
Visualizations
Signaling Pathways and Discovery Workflow
Caption: BET Inhibition Signaling Pathway.
Caption: (+)-JQ1 Discovery Workflow.
Conclusion
The discovery of (+)-JQ1 has had a profound impact on the field of epigenetics and cancer biology. As a highly selective and potent inhibitor of the BET family of bromodomains, it has served as an invaluable tool for elucidating the role of these epigenetic readers in transcriptional regulation. The comprehensive data on its binding affinities, cellular effects, and the detailed experimental protocols provided in this guide offer a foundational resource for researchers seeking to utilize or build upon the pioneering work initiated with this remarkable small molecule. The "open-source" legacy of JQ1 continues to inspire collaborative research and the development of new epigenetic therapies.
References
- 1. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JQ1 - Wikipedia [en.wikipedia.org]
- 3. Five Questions with Jay Bradner | Broad Institute [broadinstitute.org]
- 4. New designer compound treats heart failure by targeting cell nucleus [dana-farber.org]
- 5. a2bchem.com [a2bchem.com]
- 6. selleckchem.com [selleckchem.com]
